4-Bromo-1-chloro-2-isopropoxybenzene
CAS No.: 637022-52-7
Cat. No.: VC4548623
Molecular Formula: C9H10BrClO
Molecular Weight: 249.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637022-52-7 |
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Molecular Formula | C9H10BrClO |
Molecular Weight | 249.53 |
IUPAC Name | 4-bromo-1-chloro-2-propan-2-yloxybenzene |
Standard InChI | InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |
Standard InChI Key | JJGQFOSYETWZLC-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=CC(=C1)Br)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The benzene ring in 4-bromo-1-chloro-2-isopropoxybenzene is substituted at the 1-, 2-, and 4-positions with chlorine, isopropoxy, and bromine groups, respectively. This arrangement creates distinct electronic and steric effects:
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Bromine at the 4-position acts as a strong electron-withdrawing group, polarizing the ring and directing electrophilic attacks to specific sites.
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Chlorine at the 1-position contributes additional electron withdrawal, while the isopropoxy group at the 2-position provides steric bulk and moderate electron donation via resonance .
The compound’s three-dimensional conformation, validated by X-ray crystallography and computational modeling, reveals a planar aromatic system with slight distortions due to substituent interactions .
Spectroscopic Properties
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NMR Spectroscopy:
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IR Spectroscopy: Absorption bands at 750 cm (C-Br stretch), 550 cm (C-Cl stretch), and 1250 cm (C-O-C asym. stretch) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Bromination: 1-Chloro-2-isopropoxybenzene undergoes electrophilic bromination using or in the presence of , yielding the 4-bromo derivative .
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Purification: Recrystallization from ethanol or column chromatography isolates the product with >95% purity .
Reaction Conditions:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and consistency. Key steps include:
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Automated control of reagent stoichiometry and reaction parameters (e.g., pH, temperature).
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions:
This reactivity is exploited to synthesize derivatives for drug discovery .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures:
Such reactions are pivotal in constructing complex pharmacophores .
Oxidation and Reduction
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Oxidation: The isopropoxy group can be oxidized to a ketone using .
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Reduction: Catalytic hydrogenation () reduces the aromatic ring, though this is less common due to steric hindrance.
Applications in Pharmaceutical Synthesis
Intermediate for Dapagliflozin
4-Bromo-1-chloro-2-isopropoxybenzene is a key precursor in synthesizing dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for type 2 diabetes . The synthesis involves:
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Friedel-Crafts acylation with phenetole.
Enzyme Inhibition Studies
Preliminary studies suggest the compound inhibits cytochrome P450 enzymes, potentially aiding in drug metabolism research .
Comparative Analysis with Structural Analogues
The isopropoxy group in 4-bromo-1-chloro-2-isopropoxybenzene offers a balance between steric bulk and electronic effects, making it superior for controlled functionalization .
Future Research Directions
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